linkable Ro 320-1195 analogue

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

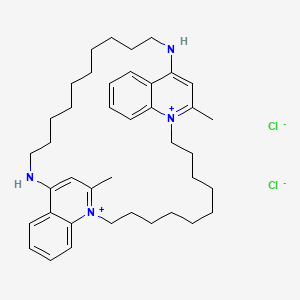

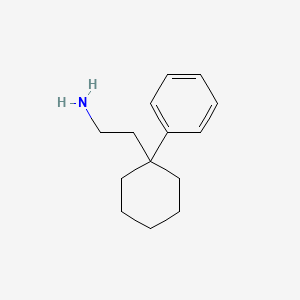

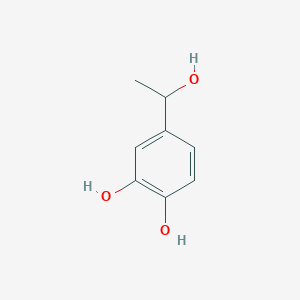

Linkable Ro 320-1195 analogue is a racemic analogue of Ro 320-1195, where the terminal hydroxy group is replaced by an amino group. It is a benzoylpyrazole, an organofluorine compound and a primary amino compound. It derives from a Ro 320-1195.

Wissenschaftliche Forschungsanwendungen

Reactive Oxygen Species (ROS)-Based Nanomedicine

The significance of reactive oxygen species (ROS) in various physiological functions has led to their exploration in nanomedicine. ROS-regulating properties of nanomaterials have been utilized for therapeutic methodologies like nanomaterial-guided in vivo ROS evolution for therapy. This approach leverages the chemical mechanisms and biological effects of ROS for optimized therapeutic efficacies (Yang, Chen, & Shi, 2019).

Theranostic Platforms

Nanoparticles such as Ce6-CPT-UCNPs have been developed for cancer therapies. They utilize ROS for controlled drug release, simultaneous optical imaging, photodynamic therapy, and chemotherapy. The generation of ROS by these nanoparticles is instrumental in their therapeutic efficacy (Yue et al., 2016).

Redox Activity in Nanoceria

Research on cerium oxide nanoparticles (nanoceria) highlights their redox activity and oxygen buffering capacity. These properties make nanoceria effective in treating diseases caused by ROS and reactive nitrogen species. Understanding the redox activity of nanoceria is crucial for its application in ROS-related therapies (Lord et al., 2021).

Metallic Nanoparticles in Cellular Biology

Metallic nanoparticles' ability to generate ROS is significant for their use in cellular biology, influencing cell death, proliferation, and differentiation. The amount of ROS produced correlates with their size, shape, surface area, and chemistry, making them useful in regenerative medicine and medical devices (Dayem et al., 2017).

Nanotoxicity and ROS

The study of nanotoxicity has identified the generation of ROS as a key mechanism. Overproduction of ROS can lead to oxidative stress, affecting cellular functions and leading to DNA damage, cytotoxicity, and cancer initiation. This research is vital for understanding the safe use of nanomaterials in medical applications (Fu et al., 2014).

ROS-Responsive Delivery Systems

The development of ROS-responsive systems for precise drug/gene delivery has been a focus area. These systems utilize ROS-sensitive moieties or linkers for site-specific delivery in diseased tissues, highlighting the potential of ROS in targeted therapies (Ye et al., 2019).

Eigenschaften

Produktname |

linkable Ro 320-1195 analogue |

|---|---|

Molekularformel |

C19H19FN4O3 |

Molekulargewicht |

370.4 g/mol |

IUPAC-Name |

[5-amino-1-(4-fluorophenyl)pyrazol-4-yl]-[3-(3-amino-2-hydroxypropoxy)phenyl]methanone |

InChI |

InChI=1S/C19H19FN4O3/c20-13-4-6-14(7-5-13)24-19(22)17(10-23-24)18(26)12-2-1-3-16(8-12)27-11-15(25)9-21/h1-8,10,15,25H,9,11,21-22H2 |

InChI-Schlüssel |

IWTHDTIMGKIRDQ-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC(=C1)OCC(CN)O)C(=O)C2=C(N(N=C2)C3=CC=C(C=C3)F)N |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(Methylsulfonyl)amino]-N-[(4-phenylpiperazin-2-yl)methyl]benzamide hydrochloride](/img/structure/B1258365.png)

![N-[(4-methoxyphenyl)methyl]-4-nitro-1,2,3-benzoxadiazol-7-amine](/img/structure/B1258368.png)

![N-(1-azabicyclo[2.2.2]octan-3-yl)-2-(1-methylindol-3-yl)-2-oxoacetamide;hydrochloride](/img/structure/B1258370.png)

![(8S,9S,10R,13S,14S,17S)-17-((R)-2-Hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1258376.png)

![3,4,8,9,10-Pentahydroxybenzo[c]chromen-6-one](/img/structure/B1258381.png)

![N-[[1-[(4-fluorophenyl)methyl]pyrrolidin-2-yl]methyl]-5-iodo-2,3-dimethoxybenzamide](/img/structure/B1258384.png)